molecular formula C9H4F3NO2 B6589358 4,5,7-trifluoro-1H-indole-2-carboxylic acid CAS No. 247564-69-8

4,5,7-trifluoro-1H-indole-2-carboxylic acid

Cat. No. B6589358
CAS RN: 247564-69-8
M. Wt: 215.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

4,5,7-Trifluoro-1H-indole-2-carboxylic acid (TICA) is an organic compound that is used in a variety of applications in the scientific community. It is a versatile molecule that can be used for a variety of purposes, including drug synthesis, research, and laboratory experiments. TICA has been studied extensively in order to better understand its properties and uses.

Scientific Research Applications

4,5,7-trifluoro-1H-indole-2-carboxylic acid has been used in a variety of scientific research applications. It has been used as a starting material for the synthesis of drugs, such as the antifungal drug fluconazole. It has also been used in the synthesis of other organic compounds, such as the insecticide fipronil. Additionally, this compound has been used in the synthesis of fluorescent compounds, which can be used for imaging applications.

Mechanism of Action

The mechanism of action of 4,5,7-trifluoro-1H-indole-2-carboxylic acid is still not fully understood. However, it is believed to interact with proteins and other molecules in the cell in order to affect its physiological effects. It is also believed to interact with enzymes, which can lead to changes in the activity of those enzymes.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of certain types of bacteria, fungi, and other microorganisms. It has also been found to have anti-inflammatory and analgesic effects. Additionally, it has been found to have anti-cancer effects, as well as to have an effect on the immune system.

Advantages and Limitations for Lab Experiments

4,5,7-trifluoro-1H-indole-2-carboxylic acid has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively easy to synthesize, which makes it a convenient starting material for a variety of experiments. Additionally, it is relatively non-toxic, which makes it safe to use in experiments. However, it is also relatively unstable, which can make it difficult to work with in certain experiments.

Future Directions

There are several potential future directions for research and development with 4,5,7-trifluoro-1H-indole-2-carboxylic acid. One potential direction is to further explore its mechanism of action in order to better understand its effects on the body. Additionally, further research could be done on its potential uses in drug synthesis, as well as its potential uses in imaging applications. Additionally, further research could be done on its potential uses in agriculture and other industries. Finally, further research could be done on its potential uses in the development of new materials.

Synthesis Methods

4,5,7-trifluoro-1H-indole-2-carboxylic acid can be synthesized using several different approaches. One method is the Ullmann reaction, which involves the reaction of an aryl halide with an aryl amine in the presence of a copper catalyst and a base. This reaction is used to form the C-N bond in the this compound molecule. Another method is the Suzuki-Miyaura reaction, which involves the reaction of an aryl halide with a palladium catalyst and a base. This reaction is used to form the C-C bond in the this compound molecule.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4,5,7-trifluoro-1H-indole-2-carboxylic acid involves the introduction of three fluorine atoms onto the indole ring followed by carboxylation of the resulting intermediate.", "Starting Materials": [ "2-nitroaniline", "ethyl trifluoroacetate", "sodium hydride", "palladium on carbon", "hydrochloric acid", "sodium hydroxide", "carbon dioxide" ], "Reaction": [ "Reduction of 2-nitroaniline with sodium hydride in ethanol to form 4,5-diamino-2-trifluoromethylindole", "N-alkylation of 4,5-diamino-2-trifluoromethylindole with ethyl trifluoroacetate in the presence of palladium on carbon catalyst to form 4,5,7-trifluoro-1H-indole-2-carboxylic acid ethyl ester", "Hydrolysis of the ethyl ester using hydrochloric acid to form 4,5,7-trifluoro-1H-indole-2-carboxylic acid", "Carboxylation of 4,5,7-trifluoro-1H-indole-2-carboxylic acid using sodium hydroxide and carbon dioxide to form the final product" ] }

CAS RN

247564-69-8

Molecular Formula

C9H4F3NO2

Molecular Weight

215.1

Purity

95

Origin of Product

United States

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